molecular formula C7H5BrN2 B176418 5-Bromo-3-methylpicolinonitrile CAS No. 156072-86-5

5-Bromo-3-methylpicolinonitrile

Cat. No.: B176418
CAS No.: 156072-86-5
M. Wt: 197.03 g/mol
InChI Key: YPCLLVYLWXIIBW-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpicolinonitrile: is an organic compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol . This compound is a derivative of picolinonitrile, featuring a bromine atom at the 5-position and a methyl group at the 3-position of the pyridine ring. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylpicolinonitrile typically involves the bromination of 3-methylpicolinonitrile. One common method includes the reaction of 2,5-dibromo-3-methylpyridine with cuprous cyanide in N,N-dimethylformamide at 120°C for 12 hours . The reaction mixture is then cooled, and water is added to precipitate the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methylpicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as 3-methylpicolinonitrile derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Chemistry: 5-Bromo-3-methylpicolinonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, it is used to study the effects of brominated pyridine derivatives on biological systems. It may also serve as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new chemical processes and products .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylpicolinonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The exact molecular pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-methylpicolinonitrile is unique due to the presence of both the bromine atom and nitrile group, which confer distinct reactivity and versatility in chemical syntheses. This combination makes it a valuable intermediate in various research and industrial applications .

Properties

IUPAC Name

5-bromo-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCLLVYLWXIIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609738
Record name 5-Bromo-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156072-86-5
Record name 5-Bromo-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methylpyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromo-3-methylpyridine (5.0 g, 20. mmol) in N,N-dimethylformamide (20.0 mL, 259 mmol) was added copper cyanide (1.8 g, 20. mmol) and the reaction was stirred at 120° C. for 12 h. The reaction was partitioned between EtOAc and water. The organic layer was washed with brine, dried over sodium sulfate, filtered, concentrated and purified by combi-flash chromatography to afford 1.94 g (49% yield) of the desired product as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Yield
49%

Synthesis routes and methods II

Procedure details

Copper(I) cyanide (21 g, 0.24 mol) was added to a solution of 2,5-dibromo-3-methylpyridine (49, 60 g, 0.24 mol) in dry DMF (200 mL), and the mixture was heated at reflux for 2 h. After cooling to room temperature, water (1500 mL) was added to the mixture and the products were extracted with ethyl acetate (3×300 mL). The combined extracts were washed with water (3×300 mL), brine (300 mL), dried with sodium sulfate and evaporated to dryness. The brown oily residue was subjected to flash column chromatography (silica gel), eluting with chloroform, to yield 50 as a white solid (35 g, 74%): mp 86-88° C. 1H NMR (300 MHz, CDCl3) δ 8.55 (d, J=1.8 Hz, 1H), 7.84 (d, J=1.5 Hz, 1H), 2.53 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 149.75, 140.68, 139.95, 132.25, 124.61, 115.90, 18.59; EIMS m/z 196/198 (M+); CIMS 197/199 (MH+). The 1H NMR spectrum is consistent with previously published data (Bioorg. Med. Chem. 1999, 7, 1845-1855).
Name
Copper(I) cyanide
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two
Name
Yield
74%

Synthesis routes and methods III

Procedure details

A mixture of 2,5-dibromo-3-methylpyridine (20.17 g, 80.4 mmol) and copper(I) cyanide (7.24 g, 80.8 mmol) in 200 mL DMF was heated to 115° C. overnight. The reaction mixture was cooled to 25° C. and poured into 600 mL of H2O. The solid was filtered, washed with copious amounts of H2O. The filtrate was extracted with EtOAc (4×) and the combined organic layers were washed with H2O and dried over Na2SO4. The solution was filtered, evaporated onto silica gel and purified by flash chromatography eluting with EtOAc:hexane (0:1→1:9) to give the title compound as a white solid. MS m/z: 197.0 [M+1].
Quantity
20.17 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
7.24 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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